molecular formula C8H11N3 B7823435 1-Methyl-3-p-tolyltriazene CAS No. 20667-76-9

1-Methyl-3-p-tolyltriazene

Cat. No. B7823435
CAS RN: 20667-76-9
M. Wt: 149.19 g/mol
InChI Key: DNGJVDGPCGXBFF-UHFFFAOYSA-N
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Description

1-Methyl-3-p-tolyltriazene is a chemical compound with the molecular formula C8H11N3 and a molecular weight of 149.20 . It is a solid substance at 20°C and appears as a light orange to yellow to green powder or crystal .


Synthesis Analysis

This compound has been used for methylation during the simultaneous determination of hippuric and o-, m-, and p-methylhippuric acids by gas chromatography . A rapid and quantitative method for solid-phase methyl esterification of carboxy groups of various sialylated oligosaccharides has been established. This method employed a triazene derivative, 3-methyl-1-p-tolyltriazene, for facile derivatization of oligosaccharides immobilized onto general solid supports such as Affi-Gel Hz .


Molecular Structure Analysis

The crystal and molecular structure of 3-methyl-1-p-tolyltriazene has been studied . The triazene unit has a double bond between N(1) and N(2) with a hydrogen atom and a methyl group both carried by N(3). A 21–22° twist about the bond joining ring to triazene helps to relieve steric hindrance .


Chemical Reactions Analysis

The major products of the thermolysis of this compound are p-toluidine, N-methyl-p-toluidine, and p-chlorotoluene, which are rationalized in terms of homolytic breakdown of both tautomers .


Physical And Chemical Properties Analysis

This compound is soluble in ether . Its melting point is 81°C . It should be stored under inert gas as it is air sensitive .

Scientific Research Applications

  • Esterification of Acids 1-Methyl-3-p-tolyltriazene has been used in the esterification of acids. It is involved in the production of products like methyl 3,5-dinitrobenzoate and byproducts such as 1,5-di-p-tolyl-3-methyl-1,4-pentazadiene. This demonstrates its role in diazotization and coupling reactions (White, Baum, & Eitel, 2003).

  • Tautomerism Studies The compound has been significant in studying the effect of electron-withdrawing substituents on the tautomerism between 1-aryl-3-methyltriazenes and 3-aryl-1-methyltriazenes. This research aids in understanding the tautomeric equilibrium in various triazenes (Vaughan, 1977).

  • Kinetic Studies in Thermolysis Kinetic parameters for the thermolysis of 3-methyl-1-p-tolyltriazene have been determined, shedding light on the decomposition mechanism of such compounds. This has implications in understanding the stability and breakdown of triazenes under different conditions (Vaughan & Liu, 1981).

  • Solvent Effects on Reaction Rates The rates of reaction of 3-methyl-1-p-tolyltriazene with benzoic acid in various aprotic solvents have been studied, illustrating how different solvents can impact the reaction rates and mechanisms in triazene reactions (Isaacs & Rannala, 1974).

  • Chelation Properties The stability constants of various metal chelates of 3-hydroxy-3-phenyl-1-p-tolyltriazene have been determined, indicating its potential in forming stable complexes with metals like palladium, copper, nickel, zinc, and manganese (Purohit & Sogani, 1964).

  • Analytical Applications 3-Methyl-1-p-tolyltriazene has been used in various analytical applications, including the spectrophotometric determination of molybdenum(VI) and in methods for the simultaneous determination of toluene and xylene metabolites in urine (Babel et al., 2004; Caperos & Fernandez, 1977).

  • Lipid Oxidation Analysis The compound is also used in the analysis of oxidized lipids, showcasing its effectiveness in lipidomics and the study of lipid oxidation processes (Furukawa et al., 2017).

Mechanism of Action

Target of Action

1-Methyl-3-p-tolyltriazene is primarily used as a methylating agent . It interacts with various biochemical entities, particularly carboxy groups of sialylated oligosaccharides , to facilitate methylation.

Mode of Action

The compound’s mode of action involves the transfer of a methyl group from the triazene molecule to its target . This methylation process alters the properties of the target molecule, potentially affecting its interactions and functions within biochemical pathways.

Biochemical Pathways

This compound is involved in the methylation of hippuric and o-, m-, and p-methylhippuric acids during gas chromatography . Methylation can significantly influence the behavior of these acids in various biochemical pathways, potentially affecting their solubility, reactivity, and interactions with other molecules.

Result of Action

The primary result of this compound’s action is the methylation of its target molecules . This can lead to changes in the target’s properties and functions, potentially influencing various cellular processes and biochemical pathways.

Safety and Hazards

1-Methyl-3-p-tolyltriazene is harmful if swallowed and is a flammable solid . It should be kept away from heat, sparks, open flames, and hot surfaces. No smoking is allowed when using this product . It should be handled with protective gloves, eye protection, and face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Biochemical Analysis

Biochemical Properties

1-Methyl-3-p-tolyltriazene plays a significant role in biochemical reactions, particularly in the methylation of carboxy groups of various sialylated oligosaccharides. This compound is used as a derivatization agent in gas chromatography for the simultaneous determination of hippuric and methylhippuric acids . It interacts with enzymes and proteins involved in these biochemical processes, facilitating the methylation reaction. The nature of these interactions involves the transfer of a methyl group from this compound to the target biomolecule, resulting in the formation of methylated products.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes alterations in the expression of genes involved in metabolic pathways and the modulation of signaling cascades that regulate cell growth and differentiation . Additionally, this compound can induce changes in cellular metabolism by affecting the activity of enzymes involved in metabolic reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can undergo degradation over extended periods . The long-term effects of the compound on cellular function include alterations in gene expression and metabolic activity, which can persist even after the compound has degraded.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels by modulating the activity of key enzymes in these pathways . For example, this compound can influence the metabolism of fatty acids and amino acids by interacting with enzymes involved in their catabolism and anabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and the presence of transporters that facilitate its uptake and efflux.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, the compound may be targeted to the mitochondria, where it can influence metabolic processes and energy production.

properties

IUPAC Name

4-methyl-N-(methyldiazenyl)aniline
Source PubChem
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InChI

InChI=1S/C8H11N3/c1-7-3-5-8(6-4-7)10-11-9-2/h3-6H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGJVDGPCGXBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066680
Record name 1-Triazene, 1-methyl-3-(4-methylphenyl)-
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Molecular Weight

149.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

21124-13-0
Record name 1-Methyl-3-p-tolyltriazene
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Record name Methyl-4-tolyltriazene
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Record name 1-Methyl-3-p-tolyltriazene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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